Allyldimethylsilane
Overview
Description
Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2H . It is a colorless liquid used in organic synthesis .
Synthesis Analysis
Allyldimethylsilane can be synthesized from Chlorodimethylsilane and Allylmagnesium chloride . It can also be synthesized through the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes .Molecular Structure Analysis
The molecular formula of Allyldimethylsilane is C5H12Si . It consists of the trimethylsilyl group attached to an allyl group .Physical And Chemical Properties Analysis
Allyldimethylsilane has a boiling point of 69 °C and a density of 0.710 g/mL at 20 °C . Its refractive index is 1.408 .Scientific Research Applications
Synthesis of Cyclopentanols, Oxetanes, and Tetrahydrofurans
ADTS has been effectively used in the synthesis of cyclopentanols through Lewis acid mediated annulation with electron-deficient olefins. The resulting silylcyclopentanes can be converted to cyclopentanols under mild, non-epimerizing oxidative conditions. Additionally, ADTS facilitates efficient annulation onto aldehydes to yield oxetanes and tetrahydrofurans, expanding its utility in the synthesis of heterocyclic compounds (Groaning, Brengel, & Meyers, 1998).
Advances in Organic Synthesis
Over the last three decades, allylsilanes, including ADTS, have been extensively utilized in organic synthesis. Recent developments have showcased their transformation through electrophilic, radical, and organometallic processes, with a significant focus on stereocontrol arising from these transformations (Chabaud, James, & Landais, 2004).
Interactions with Alcohols and Ethers
The allyldimethylsilyl cation, derived from diallyldimethylsilane, reacts with alcohols and ethers to produce adducts, showcasing the reactive nature of ADTS in ion cyclotron resonance studies. This reactivity is essential for understanding the behavior of ADTS in complex organic reactions (Blair, Trenerry, & Bowie, 1980).
Polymerization Processes
ADTS has been employed in acyclic diene metathesis polymerization, leading to the synthesis of unsaturated poly[carbo(dimethyl)silanes]. This application highlights its role in the development of new polymeric materials with potential applications in various industrial sectors (Wagener & Smith, 1991).
Cross-Coupling Reactions
The sodium salts of allyldimethylsilanol have been used in palladium-catalyzed cross-coupling reactions with aryl bromides, leading to the synthesis of allylated and crotylated arenes. This application underscores the utility of ADTS derivatives in facilitating bond-forming reactions that are fundamental to organic synthesis (Denmark & Werner, 2008).
Safety And Hazards
properties
InChI |
InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMGMUODZNQAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883921 | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldimethylsilane | |
CAS RN |
3937-30-2 | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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